molecular formula C14H12N2O3 B447992 N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide CAS No. 346726-01-0

N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B447992
CAS No.: 346726-01-0
M. Wt: 256.26g/mol
InChI Key: MYAGSSIKJBRPCU-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that features a pyridylmethyl group attached to a benzodioxole ring system with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2-pyridylmethylamine with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyridylmethyl)iminodiacetic acid: Similar structure but with iminodiacetic acid instead of benzodioxole.

    Tris(2-pyridylmethyl)amine: Contains three pyridylmethyl groups attached to an amine.

    N-(2-pyridylmethyl)-l-alanine: Features a pyridylmethyl group attached to l-alanine .

Uniqueness

N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in coordination chemistry and medicinal chemistry .

Properties

CAS No.

346726-01-0

Molecular Formula

C14H12N2O3

Molecular Weight

256.26g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H12N2O3/c17-14(16-8-11-3-1-2-6-15-11)10-4-5-12-13(7-10)19-9-18-12/h1-7H,8-9H2,(H,16,17)

InChI Key

MYAGSSIKJBRPCU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=N3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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